Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate
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Overview
Description
Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate is a chemical compound with the molecular formula C13H14F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-(trifluoromethyl)pyridine, can be synthesized through the trifluoromethylation of 4-iodopyridine.
Cyclobutanecarboxylate Formation: The cyclobutanecarboxylate moiety is introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Esterification: The final step involves the esterification of the cyclobutanecarboxylate with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: Another trifluoromethylated compound used in similar applications.
4-(trifluoromethyl)pyridine: A precursor in the synthesis of Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group with a pyridine ring and a cyclobutanecarboxylate ester. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-5-8(6-9)11-7-10(3-4-17-11)13(14,15)16/h3-4,7-9H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPFHZZOQVEBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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